N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide, also known as BZ-423, is a small molecule that has been shown to have potential as an immunomodulatory agent. The compound was first synthesized in 2004 and has since been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which include N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, have been studied as optical materials .
Biological Potential
These compounds have also been studied for their biological potential . This includes their potential use in the medical field, particularly in the development of new drugs and treatments.
Antibacterial Agents
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . Some of these compounds have shown promising activity against Staphylococcus aureus .
Anti-tubercular Activity
Some benzothiazole derivatives have been assessed for their in vitro anti-tubercular activity . Certain compounds have exhibited excellent activity with high inhibition percentages .
Anti-proliferative Activities
Compounds containing the benzothiazole nucleus have been evaluated for their anti-proliferative activities against various cancer cell lines .
COX-1 Inhibitory Activity
Certain N-(benzo[d]thiazol-2-yl)benzamide derivatives have shown weak COX-1 inhibitory activity . This suggests potential applications in the treatment of conditions related to inflammation and pain.
Fluorescence Properties
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . This suggests potential applications in the field of material science, particularly in the development of new fluorescent materials.
Synthesis of New Compounds
The benzothiazole nucleus is used in the synthesis of new compounds with potential applications in various fields . For example, it has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been associated with anti-inflammatory properties, potentially targeting cyclooxygenase (COX) enzymes .
Mode of Action
tuberculosis . In the context of anti-inflammatory properties, benzothiazole derivatives may suppress the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect thearachidonic acid pathway involved in inflammation .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Result of Action
tuberculosis, suggesting a potential therapeutic effect in tuberculosis treatment . In the context of anti-inflammatory properties, these compounds may help reduce inflammation by suppressing the production of prostaglandins .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-8-5-6-11(18(20)21)9(7-8)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRBKYWMNABNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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